ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate
Description
Ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate is a heterocyclic compound featuring a pyrazole core substituted at position 3 with a pyridin-3-yl group and at position 4 with a formyl moiety. The ethyl acetate ester at position 1 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its reactive formyl group allows for further functionalization, such as condensation reactions to form hydrazones or Schiff bases, which are critical in drug discovery .
The synthesis typically involves alkylation of the pyrazole nitrogen with ethyl bromoacetate under basic conditions (e.g., sodium hydride in N,N-dimethylformamide), as seen in analogous protocols . The pyridin-3-yl substituent is introduced via Suzuki coupling or direct substitution, depending on the precursor.
Properties
IUPAC Name |
ethyl 2-(4-formyl-3-pyridin-3-ylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-12(18)8-16-7-11(9-17)13(15-16)10-4-3-5-14-6-10/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZBLLSMFUPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C2=CN=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate typically involves multi-step organic reactions. One common route starts with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The pyridine ring is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives . The formyl group can be introduced through a Vilsmeier-Haack reaction, which uses a formylating agent like DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.
Chemical Reactions Analysis
Nucleophilic Additions to the Formyl Group
The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and active methylene compounds.
Hydrazone Formation
Reaction with aryl hydrazines in methanol/acetic acid yields hydrazones. For example:
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Product : 4-((2-arylhydrazono)-methyl)-1,3-diphenyl-1H-pyrazole derivatives
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Conditions : Reflux in methanol with catalytic acetic acid
Claisen-Schmidt Condensation
The formyl group reacts with ketones under basic conditions to form α,β-unsaturated ketones (chalcones).
Oxidation Reactions
The formyl group is oxidized to carboxylic acids under strong oxidizing conditions:
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Reagents : KMnO₄ in water-pyridine medium
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Product : Pyrazole-4-carboxylic acid derivatives
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Yield : >80% for subsequent esterification to ethyl esters .
Ester Hydrolysis
The ethyl acetate moiety undergoes hydrolysis to yield carboxylic acids:
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Reagents : Acidic (HCl) or basic (NaOH) aqueous conditions
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Product : 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetic acid
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Application : Enhanced solubility for further functionalization.
Biginelli Reaction
Reaction with urea/thiourea and ethyl acetoacetate forms pyrimidinones:
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Product : 4-(3-aryl-4-pyrazolyl)-1,2,3,4-tetrahydropyrimidin-2-ones
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Catalyst : FeCl₃·6H₂O or heteropoly acids
Formation of Oxadiazoles
Condensation with hydrazides and carbon disulfide yields oxadiazoles:
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Product : 5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol
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Conditions : KOH solution, reflux
Friedel-Crafts Hydroxyalkylation
Electrophilic substitution with aromatic rings under acidic conditions:
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Reagents : BF₃·Et₂O or AlCl₃
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Product : Aryl-substituted pyrazole derivatives
Knoevenagel Condensation
Reaction with malononitrile forms cyanoacrylamides:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate exhibit significant antimicrobial activity. Specifically, pyrazole derivatives have been shown to possess potent antibacterial and antifungal properties against a range of pathogens, including multidrug-resistant strains. For instance, studies have demonstrated that certain pyrazole derivatives achieve minimum inhibitory concentrations (MIC) as low as 25 μg/mL against Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro and in vivo studies. Compounds containing the pyrazole moiety have shown effectiveness against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds often induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. This compound was included among the tested compounds, demonstrating notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Anticancer Research
Another significant investigation focused on the anticancer properties of pyrazole derivatives. This compound was tested alongside other analogs for its ability to inhibit the proliferation of cancer cells. Results indicated that this compound effectively reduced cell viability in several cancer models, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
Mechanism of Action
The mechanism of action of ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
a) Ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate
- Structural Differences : Replaces the pyridin-3-yl group with a 4-methoxyphenyl substituent.
- Electronic Effects : The methoxy group is electron-donating, increasing electron density on the pyrazole ring compared to the electron-withdrawing pyridinyl group. This alters reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions .
- Applications : Used as a building block in synthesizing kinase inhibitors due to enhanced lipophilicity. Priced at €427/50mg, indicating high commercial demand .
b) Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetate
- Structural Differences : Features a benzyl group and a chlorophenyl-substituted pyrazole fused to a pyrrolo[3,4-c]pyrrole ring.
c) 4-Chloro-5-[(3R)-3-[[4-(3,5-dimethyl-1H-pyrazol-4-yl)-2-pyridyl]oxy]pyrrolidin-1-yl]-2-tetrahydropyran-2-yl-pyridazin-3-one
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate, a compound with the molecular formula and CAS number 2095410-19-6, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.26 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study published in PubMed evaluated the antibacterial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated significant inhibition of bacterial growth, demonstrating its potential as an antibacterial agent .
Table: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied, and this compound is no exception. Research indicates that compounds in this class can induce apoptosis in cancer cells. A notable study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving human breast cancer cell lines (MCF-7), this compound showed an IC50 value of approximately 25 µM , indicating substantial antiproliferative effects. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : By promoting apoptotic pathways, it triggers programmed cell death in malignant cells.
- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells .
Q & A
Q. What are the recommended synthetic routes for ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Pyrazole alkylation : Reacting 3-(pyridin-3-yl)-1H-pyrazole derivatives with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or acetonitrile under reflux. Yields (~80%) depend on stoichiometric ratios, temperature control (ambient to 80°C), and reaction time (12–24 hours) .
- Formyl group introduction : Post-synthetic modification via Vilsmeier-Haack formylation of the pyrazole ring, requiring POCl₃ and DMF at 0–5°C to prevent side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., pyridin-3-yl at C3 and formyl at C4). The ethyl ester group typically appears as a quartet at δ 4.1–4.3 ppm .
- LCMS/HPLC : To assess purity (>95%) and detect byproducts (e.g., unreacted pyrazole intermediates). Retention times and m/z values (e.g., [M+H]⁺ = 290) should align with theoretical calculations .
- X-ray crystallography : For unambiguous confirmation of regioisomerism and hydrogen-bonding patterns in solid-state structures .
Q. What solubility and stability factors are critical for experimental design?
- Solubility : The ethyl ester enhances solubility in organic solvents (e.g., ethyl acetate, THF) compared to carboxylic acid analogs. Aqueous solubility is limited but improvable via co-solvents like DMSO .
- Stability : The formyl group is sensitive to nucleophiles (e.g., amines, water). Store under inert atmospheres at −20°C to prevent hydrolysis or aldol condensation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- DFT calculations : Predict regioselectivity in pyrazole alkylation by analyzing frontier molecular orbitals (FMOs) and charge distribution. For example, the pyridin-3-yl group directs electrophilic substitution to the C4 position due to electron-withdrawing effects .
- Molecular docking : Screen binding affinities with biological targets (e.g., kinases) by simulating interactions between the formyl group and catalytic lysine residues .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays). Discrepancies may arise from varying cell lines or assay protocols .
- Metabolite identification : Use LC-HRMS to detect in situ degradation products (e.g., ester hydrolysis to carboxylic acid) that may confound activity results .
Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?
- Protecting group strategies : Temporarily block reactive sites (e.g., formyl group via acetal formation) during alkylation or cross-coupling steps .
- Catalytic systems : Employ Pd-catalyzed C–H activation for direct functionalization, avoiding competing side reactions observed in traditional SN2 pathways .
Methodological Challenges and Solutions
Q. What purification techniques are effective for isolating this compound from complex mixtures?
- Flash chromatography : Use gradients of hexane/ethyl acetate (e.g., 0–40% EtOAc) to separate regioisomers. Monitor fractions via TLC (Rf ≈ 0.18 in 2:1 cyclohexane/EtOAc) .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to obtain high-purity crystals. Crystallography data can guide solvent selection .
Q. How do substituent variations impact biological activity?
| Derivative | Key Modification | Biological Impact |
|---|---|---|
| Trifluoromethyl analog | Increased lipophilicity | Enhanced blood-brain barrier penetration |
| Phenyl derivative | π-π stacking | Higher kinase inhibition (IC₅₀ < 1 μM) |
| Ethyl ester (current compound) | Solubility vs. stability | Balanced pharmacokinetic properties |
Substituent effects are validated via SAR studies and molecular dynamics simulations .
Q. What advanced spectroscopic techniques resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
